![molecular formula C9H10BrClO B2575468 2-(Bromomethyl)-1-chloro-3-ethoxybenzene CAS No. 329980-82-7](/img/structure/B2575468.png)
2-(Bromomethyl)-1-chloro-3-ethoxybenzene
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present .Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including any reactants it can react with and the products formed .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Bromomethylation of Aromatic Hydrocarbons
2-(Bromomethyl)-1-chloro-3-ethoxybenzene is utilized in the bromomethylation of toluene, ethylbenzene, and cumene, producing high yields of mono(bromomethyl) derivatives. This process results in mixtures of ortho and para isomers, with the orientation influenced by steric effects similar to those observed in chloromethylation reactions. The quantitative proportions of these isomers have been established through oxidation into corresponding benzenedicarboxylic acids (Nazarov & Semenovsky, 1958).
Steric Protection in Organic Synthesis
The compound has been used for preparing sterically hindered bromobenzene derivatives, which are then converted into phosphonous dichlorides. These derivatives serve to stabilize low-coordinate phosphorus compounds, highlighting the utility of 2-(Bromomethyl)-1-chloro-3-ethoxybenzene in creating complex molecular structures (Yoshifuji, Kamijo, & Toyota, 1993).
Synthesis of Hyperbranched Polymers
One notable application is in the synthesis of hyperbranched polyethers, where 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes self-condensation to produce polymers with significant molecular weights. This process involves both O-alkylation and C-alkylation, generating polymers with numerous phenolic hydroxyl groups that can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crystal Structure Analysis
The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a structurally related compound, have been studied for their crystal structures. These analyses reveal significant insights into the arrangement and reactivity of bromomethylated compounds, contributing to the understanding of their behavior in various solvates (Szlachcic, Migda, & Stadnicka, 2007).
Comparative Monomer Studies
In the realm of conducting polymers, 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene were compared as monomers. The study found that the bis(bromomethyl) monomer offered superior yields, molecular weights, and polydispersities, demonstrating its value in the synthesis of high-performance materials (Sanford et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHJIKLNSUEHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-chloro-3-ethoxybenzene |
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